4-(2,3-Dibromopropoxy)pyridin-3-ol
Description
4-(2,3-Dibromopropoxy)pyridin-3-ol is a brominated aromatic compound characterized by a pyridine core substituted with a hydroxyl group at the 3-position and a 2,3-dibromopropoxy group at the 4-position. This structure confers unique physicochemical properties, including high thermal stability and halogen-mediated flame-retardant activity. The compound is part of a broader class of brominated flame retardants (BFRs) used in polymers, textiles, and electronic materials to inhibit combustion . Its mechanism of action involves the release of bromine radicals during thermal decomposition, which scavenge free radicals and suppress flame propagation.
Properties
CAS No. |
383901-21-1 |
|---|---|
Molecular Formula |
C8H9Br2NO2 |
Molecular Weight |
310.97 g/mol |
IUPAC Name |
4-(2,3-dibromopropoxy)pyridin-3-ol |
InChI |
InChI=1S/C8H9Br2NO2/c9-3-6(10)5-13-8-1-2-11-4-7(8)12/h1-2,4,6,12H,3,5H2 |
InChI Key |
GHKWPTDSKGUXPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1OCC(CBr)Br)O |
Origin of Product |
United States |
Comparison with Similar Compounds
4-[(E)-(1H-Indazol-1-ylimino)methyl]pyridin-3-ol (7b) and 4-[(E)-(2H-Indazol-2-ylimino)methyl]pyridin-3-ol (7c)
These compounds () share the pyridin-3-ol backbone but replace the dibromopropoxy group with indazole-imino-methyl substituents. Key differences include:
- Polarity : Higher TLC Rf values (7b: 0.82; 7c: 0.79 in 9:1 CHCl₃-C₂H₅OH) indicate lower polarity compared to this compound, which likely has higher polarity due to bromine atoms.
- Thermal Stability : Melting points for 7b (186–190°C) and 7c (267–270°C) exceed typical ranges for brominated ethers, suggesting stronger intermolecular interactions (e.g., hydrogen bonding) in the indazole derivatives .
- Application : 7b and 7c are studied for pharmaceutical or coordination chemistry applications, unlike the flame-retardant focus of the target compound .
Halogenated Pyridinols ()
- 2,5-Dichloro-4,6-diiodopyridin-3-ol and 2-Bromo-6-(hydroxymethyl)-4-iodopyridin-3-ol feature mixed halogen substituents. These compounds exhibit distinct reactivity patterns (e.g., iodine’s leaving-group propensity) and are used in cross-coupling reactions or as intermediates in drug synthesis, contrasting with the flame-retardant utility of the dibromopropoxy derivative .
Brominated Flame Retardants (BFRs)
Tetrabromobisphenol A (TBBPA; CAS 79-94-7)
A widely used BFR with a bisphenol core and four bromine atoms. Differences include:
- Structure: TBBPA lacks the pyridine ring and propoxy chain, instead featuring two phenol groups linked by an isopropylidene bridge.
- Environmental Impact : TBBPA is more persistent in ecosystems and bioaccumulates in adipose tissue, whereas this compound’s environmental fate is less documented but likely involves slower degradation due to its ether linkage .
- Thermal Decomposition : TBBPA releases hydrogen bromide (HBr) at lower temperatures (~200°C), while the target compound’s decomposition pathway may involve sequential Br radical release due to its propoxy chain .
2,2-Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]propane (CAS 21850-44-2)
This structurally complex BFR shares the 2,3-dibromopropoxy group but incorporates it into a bisphenylpropane framework. Key contrasts:
- Molecular Weight : The bisphenyl derivative (MW ~944 g/mol) is significantly heavier than this compound (estimated MW ~350 g/mol), affecting its mobility in polymers and environmental matrices .
- Efficiency : The multiple bromine atoms in the bisphenyl compound enhance flame-retardant efficiency but increase toxicity risks compared to the pyridine-based analogue .
Methoxy and Allyloxy Derivatives
- Benzene, 1,1'-(1-methylethylidene)bis[3,5-dibromo-4-methoxy]- (CAS 37853-61-5) : Replacing dibromopropoxy with methoxy groups reduces bromine content (lower flame-retardant efficacy) but improves biodegradability due to less steric hindrance .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Substituent Effects : The 2,3-dibromopropoxy group in this compound enhances flame-retardant efficiency compared to methoxy or allyloxy analogues but may increase environmental persistence due to steric and electronic effects .
- Thermal Behavior : Pyridine-based BFRs like the target compound likely decompose at higher temperatures than benzene-based analogues (e.g., TBBPA), making them suitable for high-temperature polymers .
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